

isomers of dimethyl phosphorothioate and their properties

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An In-depth Technical Guide to the Isomers of **Dimethyl Phosphorothioate**

Introduction

Dimethyl phosphorothioate exists in two primary isomeric forms: **O,O-dimethyl phosphorothioate** and **O,S-dimethyl phosphorothioate**. These isomers, while structurally similar, exhibit significant differences in their chemical, physical, and toxicological properties. They are of considerable interest to researchers and drug development professionals, particularly due to their prevalence as impurities in commercial organophosphorus insecticides and their varying biological activities.^[1] **O,O-dimethyl phosphorothioate** is also a known metabolite of organophosphate pesticides like dimethoate and phosmet, making it a key biomarker for assessing pesticide exposure. This guide provides a comprehensive overview of the synthesis, properties, and analysis of these isomers, with a focus on their distinct characteristics.

The Isomers: Structures and Nomenclature

The two principal isomers arise from the different placement of the sulfur and oxygen atoms around the central phosphorus atom.

- **O,O-dimethyl phosphorothioate:** In this thione isomer, the sulfur atom is double-bonded to the phosphorus ($P=S$), and both methyl groups are attached via oxygen atoms.

- **O,S-dimethyl phosphorothioate:** In this thiolate isomer, the oxygen atom is double-bonded to the phosphorus ($P=O$), with one methyl group attached via an oxygen atom and the other via a sulfur atom.

Figure 1: Chemical structures of the two primary isomers.

Synthesis of Isomers

The synthesis of each isomer requires specific strategic approaches to ensure the desired connectivity of the atoms.

Synthesis of O,O-dimethyl phosphorothioate

The O,O-dimethyl isomer can be prepared through a multi-step process starting from phosphorus trichloride (PCl_3).

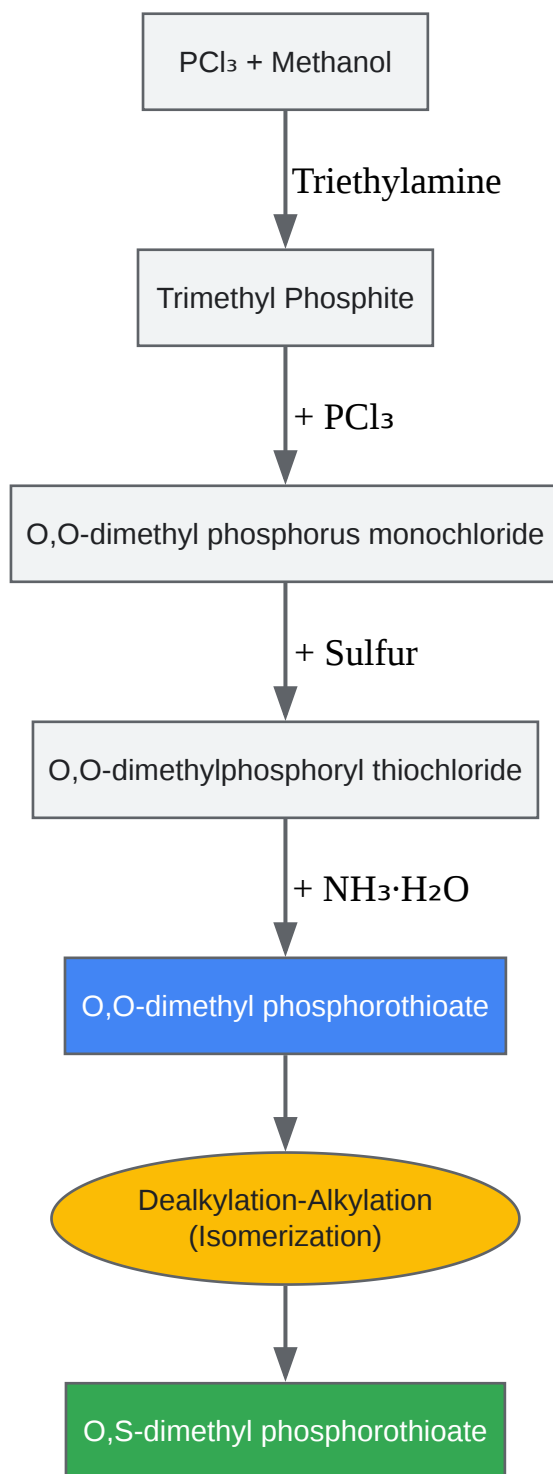
- **Step 1: Formation of Trimethyl Phosphite:** Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent like benzene and an acid-binding agent such as triethylamine.
- **Step 2: Generation of O,O-dimethyl phosphorus monochloride:** The resulting trimethyl phosphite is then reacted with phosphorus trichloride.
- **Step 3: Sulfurization:** Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.
- **Step 4: Ammonolysis:** The final product, **O,O-dimethyl phosphorothioate**, is generated by reacting the thiochloride intermediate with ammonia water.

A similar patented process describes reacting thiophosphoryl chloride ($PSCl_3$) with methanol to form O-methyl phosphorodichloridothioate, which is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate.

Synthesis of O,S-dimethyl phosphorothioate

The O,S-isomer is often synthesized via the isomerization of the O,O-dimethyl isomer. This can be achieved through a dealkylation-alkylation process.^[1] Commercial production can also

involve the isomerization of O,O-dimethyl phosphoramidothioate in the presence of a catalyst like dimethyl sulfate at controlled temperatures (35°C to 45°C).



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Figure 2: General synthetic workflow for **dimethyl phosphorothioate** isomers.

Physicochemical and Spectroscopic Properties

The distinct structural arrangements of the isomers lead to different physical and spectroscopic characteristics, which are crucial for their identification and separation.

Property	O,O-dimethyl phosphorothioate	O,S-dimethyl phosphorothioate	Reference(s)
Molecular Formula	C ₂ H ₇ O ₃ PS	C ₂ H ₇ O ₃ PS	[2]
Molecular Weight	142.12 g/mol	141.11 g/mol	[2]
Appearance	Colorless to pale yellow liquid	-	[3]
³¹ P NMR Shift	~68-70 ppm (relative standard)	~28-30 ppm (shifted ~40 ppm upfield)	[1]

Table 1: Comparative Properties of **Dimethyl Phosphorothioate** Isomers.

Experimental Protocols

Characterization by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a definitive technique for distinguishing between the thione and thiolate isomers due to their significantly different chemical shifts.

- **Sample Preparation:** Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
- **Instrumentation:** Utilize a high-field NMR spectrometer equipped with a phosphorus probe.
- **Data Acquisition:** Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay). 85% H₃PO₄ is typically used as an external standard.
- **Analysis:** The O,S-isomer (thiolate) is consistently observed to be shifted approximately 40 ppm upfield relative to the O,O-isomer (thione).[1]

Separation by Reverse-Phase High-Performance Liquid Chromatography (RPHPLC)

RPHPLC is an effective method for separating the two isomers.

- **Column:** A C18 reverse-phase column is typically used.
- **Mobile Phase:** A gradient of methanol and water is effective for separation.^[1] For more complex separations, such as with phosphorothioate oligonucleotides, an ion-pairing agent like tributylamine (TBuAA) in an acetonitrile/water mobile phase can be used.^[4]
- **Detection:** UV detection is commonly employed. For enhanced specificity and identification, mass spectrometry (MS) can be coupled with the HPLC system.^[4]
- **Elution Profile:** The O,S-isomer is generally less retained and elutes before the O,O-isomer in methanol-water mixtures.^[1]

Analysis by Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS)

For complex mixtures, such as in modified oligonucleotides for gene therapy, advanced techniques are required to separate constitutional isomers and stereoisomers.

- **Methodology:** This innovative method combines endonuclease digestion of the larger molecule (e.g., sgRNA) with ion pairing reversed-phase liquid chromatography coupled to cyclic ion mobility mass spectrometry (IPRP-LC/cIMS).^{[5][6]}
- **Separation Principle:** The technique separates isomers based not only on their retention time and mass-to-charge ratio but also on their shape and size through ion mobility.^{[5][7]}
- **Quantification:** A two-step method is used where ion abundance is extracted first from the LC/MS chromatogram and then from the LC/cIMS two-dimensional mobiligram, allowing for accurate quantification of each isomer.^{[5][6]}

Toxicological Properties and Biological Activity

The most significant difference between the isomers lies in their toxicity, primarily driven by their potency as cholinesterase inhibitors.

Isomer	Anticholinesterase Potency (Rat Brain)	Toxicological Notes	Reference(s)
O,O-dimethyl phosphorothioate	Low	Parent compound, often less toxic.	[1]
O,S-dimethyl phosphorothioate	High (k_i values ~1000-fold lower than the O,O-isomer)	Significantly more potent inhibitor. Isomerization can dramatically increase toxicity.	[1]
O,O,S-Trimethyl phosphorothioate	High	A common, highly toxic impurity in organophosphorus insecticides. Causes delayed mortality in rats at doses as low as 15 mg/kg.[8]	[8]

Table 2: Comparative Toxicity of **Dimethyl Phosphorothioate** Isomers and a Related Impurity.

The primary mechanism of acute toxicity for these organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.

Figure 3: Cholinergic synapse disruption by O,S-dimethyl phosphorothioate.

Conclusion

The isomers of **dimethyl phosphorothioate**, particularly the O,O- and O,S- forms, provide a clear example of how subtle structural changes can lead to profound differences in chemical and biological properties. The significantly higher toxicity of the O,S-isomer highlights the critical importance of isomeric purity in commercial products, especially in the agrochemical

and pharmaceutical industries. Accurate identification and quantification, achieved through robust analytical methods like ^{31}P NMR and advanced LC-MS techniques, are essential for ensuring the safety and efficacy of products containing phosphorothioate moieties. For researchers in drug development, understanding the structure-activity relationship of these isomers is crucial, especially in the context of designing phosphorothioate oligonucleotides where chirality and isomeric composition can impact therapeutic outcomes and toxicological profiles.[9][10]

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